[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea
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Overview
Description
[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea is a complex organic compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea typically involves the condensation of 4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]benzaldehyde with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves large-scale batch or continuous processes. These processes utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce corresponding amines .
Scientific Research Applications
[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of [(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea involves its interaction with specific molecular targets and pathways. For example, its tyrosinase inhibitory activity is attributed to its ability to form strong hydrogen bonds with the active site of the enzyme, thereby preventing the hydroxylation of monophenols and subsequent melanin synthesis . The compound’s antibacterial and anticancer activities are believed to result from its interaction with cellular proteins and DNA, leading to disruption of essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar structural features but different reactivity and applications.
Urea: Structurally similar but lacks the sulfur atom, resulting in different chemical properties and applications.
Selenourea: Contains selenium instead of sulfur, leading to distinct reactivity and biological activity.
Uniqueness
[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications.
Biological Activity
The compound [(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a thiourea functional group, which is known for its diverse biological activities, including antitumor and antimicrobial properties. The presence of the 2,2-dimethylhydrazin-1-ylidene moiety suggests potential reactivity with biological targets, particularly in cancer therapy.
Structural Formula
The structural formula can be represented as follows:
Antitumor Activity
Research indicates that compounds containing hydrazine derivatives exhibit significant antitumor activity. For instance, dimethylhydrazine is known to act as a potent carcinogen and has been utilized in experimental models to induce colon tumors in rodents . The mechanism behind this activity often involves DNA methylation, leading to mutations and subsequent tumor development.
Case Study: Induction of Colon Tumors
In a study involving CF1 mice treated with 1,2-dimethylhydrazine , it was observed that over 83% developed visible colonic neoplasms after a series of injections. The tumors ranged from benign polyps to malignant adenocarcinomas, highlighting the compound's strong carcinogenic potential .
Treatment Type | Dosage (mg/kg) | Tumor Incidence (%) | Tumor Type |
---|---|---|---|
Subcutaneous | 20 | 83 | Colonic Neoplasms |
Gavage | 30 | 100 | Various Tumors |
The biological activity of thiourea derivatives often involves:
- DNA Interaction : Thioureas can interact with nucleophilic sites on DNA, leading to alkylation and subsequent mutagenesis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydrazine derivatives can induce oxidative stress, contributing to cellular damage and apoptosis in cancer cells .
Safety and Toxicology
Given the known toxicity associated with hydrazine derivatives, including carcinogenicity and potential organ damage (particularly liver and kidneys), safety assessments are crucial. Exposure limits should be strictly adhered to in laboratory settings due to the compound's hazardous nature .
Toxicity Profile
Toxicological Endpoint | Observed Effect |
---|---|
Carcinogenicity | Positive (induction of tumors in animal models) |
Genotoxicity | Suspected (DNA methylation activity) |
Organ Toxicity | Liver and kidney damage reported |
Properties
Molecular Formula |
C11H15N5S |
---|---|
Molecular Weight |
249.34 g/mol |
IUPAC Name |
[(E)-[4-[(Z)-(dimethylhydrazinylidene)methyl]phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C11H15N5S/c1-16(2)14-8-10-5-3-9(4-6-10)7-13-15-11(12)17/h3-8H,1-2H3,(H3,12,15,17)/b13-7+,14-8- |
InChI Key |
POSHFQGLPYBQSZ-GUZOQHLSSA-N |
Isomeric SMILES |
CN(C)/N=C\C1=CC=C(C=C1)/C=N/NC(=S)N |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)C=NNC(=S)N |
Origin of Product |
United States |
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